molecular formula C8H12ClNO B168326 4-Methoxy-N-methylaniline hydrochloride CAS No. 10541-33-0

4-Methoxy-N-methylaniline hydrochloride

Cat. No. B168326
CAS RN: 10541-33-0
M. Wt: 173.64 g/mol
InChI Key: JORHJDKIZPGLHB-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylaniline, also known as N-Methyl-4-anisidine, is a chemical compound used in laboratory settings . It is a beige solid with a low melting point . It is also described as crystals or a brick red liquid .


Synthesis Analysis

The synthesis of 4-Methoxy-N-methylaniline involves several stages. In one stage, 4-methoxy-aniline reacts with hydrogen chloride and sodium nitrite in water for 1.75 hours under cooling conditions . In the second stage, the reaction occurs with hydrogen chloride and tin (II) chloride in water at 0 degrees Celsius for 0.5 hours .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-N-methylaniline is C8H11NO . Its molecular weight is 137.1790 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-N-methylaniline include the reaction with hydrogen chloride and sodium nitrite in water, followed by a reaction with hydrogen chloride and tin (II) chloride in water .


Physical And Chemical Properties Analysis

4-Methoxy-N-methylaniline is a solid with a low melting point of 33 - 36 °C / 91.4 - 96.8 °F . It has a boiling point range of 135 - 136 °C / 275 - 276.8 °F at 19 mmHg .

Scientific Research Applications

  • Catalysis in Hydroaminoalkylation

    • 4-Methoxy-N-methylaniline has been studied for its reactivity in hydroaminoalkylation reactions, catalyzed by tantalum complexes with N,O-chelating ligands. It is more reactive than N-methylaniline in these reactions, indicating its potential utility in organic synthesis (Garcia et al., 2013).
  • Synthesis of Antibacterial Compounds

    • The compound has been used in synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which show potent antibacterial activity against Gram-positive bacteria and are competitive inhibitors of bacterial DNA polymerase IIIC (Zhi et al., 2005).
  • Photoelectrochemical Studies

    • Substituted polyanilines, including poly(4-methoxy-N-methylaniline), have been investigated for their photoelectrochemical properties. This research contributes to the understanding of the electrochemical behavior of these polymers, which is valuable in materials science (Kilmartin & Wright, 1999).
  • Chemical Reactions and Synthesis

    • 4-Methoxy-N-methylaniline is used in various chemical reactions and syntheses, such as in the preparation of quinol N-acyl- and quinol ether imines via anodic oxidation, indicating its versatility in organic chemistry (Swenton et al., 1993).
  • Electrosynthesis in Microreactors

    • The electrochemical synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal using 4-methoxy-N-methylaniline has been studied in a microreactor setup. This research is significant for organic electrosynthesis and the development of efficient chemical production methods (Attour et al., 2008).
  • Polyaniline Doping

    • Research on the use of 4-methoxy-N-methylaniline for doping polyaniline has been conducted. This is relevant in the development of conductive polymers, which have applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-Methoxy-N-methylaniline research could involve the exploration of its potential uses in organic synthesis. For instance, formamides, which are closely related to 4-Methoxy-N-methylaniline, represent an abundant class of compounds in organic synthesis . They can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . This process is considered an atom-efficient and green alternative, with either H2 or H2O as sole by-products .

Mechanism of Action

Target of Action

4-Methoxy-N-methylaniline hydrochloride, also known as N-Methyl-p-anisidine, is a chemical compound used in various chemical reactions . .

Mode of Action

The mode of action of 4-Methoxy-N-methylaniline hydrochloride is primarily through its participation in chemical reactions. For instance, it can undergo allylation, a process where an allyl group is added to a molecule . The specifics of its interaction with biological targets, if any, are currently unknown.

Biochemical Pathways

It’s known that anilines, the class of compounds to which it belongs, can be synthesized through various methods, including direct nucleophilic substitution and nitroarene reduction .

Pharmacokinetics

It’s worth noting that the lipophilicity of a compound can influence its bioavailability .

Result of Action

It’s known to be used in the synthesis of other compounds , suggesting its primary role may be as a reagent in chemical reactions rather than having direct biological effects.

Action Environment

The action of 4-Methoxy-N-methylaniline hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the allylation of N-methyl-p-anisidine was studied using a quaternary allylammonium cation .

properties

IUPAC Name

4-methoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORHJDKIZPGLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595579
Record name 4-Methoxy-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-methylaniline hydrochloride

CAS RN

10541-33-0
Record name 4-Methoxy-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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